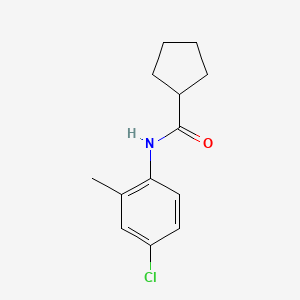
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide involves several chemical routes and starting materials. For instance, derivatives of cyclohexanecarboxamide, like N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, are synthesized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The cyclohexane ring commonly adopts a chair conformation, indicating the flexibility in the synthesis of cyclic carboxamide compounds through various chemical reactions (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, scalable synthesis routes have been explored for related compounds, demonstrating the potential for large-scale production and the diversity of synthetic approaches (Wallace et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. For cyclohexanecarboxamide derivatives, single crystal X-ray diffraction studies reveal that these compounds crystallize in specific space groups, with the cyclohexane ring adopting a chair conformation. Such studies are fundamental in determining the molecular conformation and stabilization mechanisms, which are often influenced by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving cyclopentanecarboxamide derivatives are diverse, including nucleophilic substitution reactions, cycloadditions, and aminolysis. These reactions underline the compound's reactivity and its potential for functionalization and derivatization, leading to a wide range of applications. For example, ultrasound-assisted synthesis of related compounds demonstrates the efficiency of modern synthetic techniques in enhancing reaction rates and yields, offering insights into green chemistry approaches (Nimbalkar et al., 2018).
Physical Properties Analysis
The physical properties of N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide and its derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques, including X-ray crystallography and spectroscopy. These properties are essential for understanding the compound's stability, storage conditions, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for their application in chemical synthesis, pharmaceuticals, and materials science. For example, the antimicrobial activity of certain derivatives indicates the potential for pharmaceutical applications, underscoring the importance of chemical properties in determining the utility of these compounds (Arpaci, Şener, Yalcin, & Altanlar, 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYKHWYZABWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)